molecular formula C12H12BrN3O3 B2400170 5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)furan-2-carboxamide CAS No. 1203348-87-1

5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)furan-2-carboxamide

カタログ番号: B2400170
CAS番号: 1203348-87-1
分子量: 326.15
InChIキー: VNEUKQMOKVXMMT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)furan-2-carboxamide is a potent and selective agonist for the G protein-coupled receptor 52 (GPR52), an orphan receptor that is primarily expressed in the brain, particularly in the striatum. GPR52 has emerged as a promising novel therapeutic target for psychiatric and neurological disorders , including schizophrenia and Huntington's disease, due to its ability to modulate key neurotransmitter systems. As a GPR52 agonist, this compound activates the receptor, leading to increased cyclic adenosine monophosphate (cAMP) signaling. Preclinical research indicates that GPR52 agonism can produce an antipsychotic-like effect in animal models, potentially by regulating dopaminergic and glutamatergic pathways, which are implicated in psychosis. Furthermore, its expression profile and mechanism of action suggest a role in striatal function and dysfunction , making it a valuable chemical probe for investigating the pathophysiology of basal ganglia disorders and for validating GPR52 as a target for drug discovery programs.

特性

IUPAC Name

5-bromo-N-[3-(6-oxopyridazin-1-yl)propyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O3/c13-10-5-4-9(19-10)12(18)14-6-2-8-16-11(17)3-1-7-15-16/h1,3-5,7H,2,6,8H2,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEUKQMOKVXMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-Bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)furan-2-carboxamide is a complex organic compound with potential biological activity. Its unique structural features, including a furan ring, a pyridazinone moiety, and a bromine substituent, suggest that it may interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C18H18BrN3O3C_{18}H_{18}BrN_{3}O_{3}. Its structure is characterized by:

  • A furan-2-carboxamide core.
  • A propyl chain linking to a pyridazinone derivative .
  • A bromine atom that may enhance its biological interactions.

Research Findings and Case Studies

Despite the lack of direct studies on this specific compound, research on structurally related compounds provides insight into its potential biological activities:

  • Similar Compounds : Several compounds that share structural features with 5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)furan-2-carboxamide have been studied for their pharmacological effects. For example, pyridazinone derivatives have shown promise in inhibiting specific enzymes linked to cancer progression .
  • Mechanism of Action : The mechanism of action for related compounds often involves binding to active sites on target proteins, leading to inhibition or modulation of enzymatic activity. This understanding is crucial for elucidating the pharmacodynamics of 5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)furan-2-carboxamide and optimizing its therapeutic profile.

Comparative Analysis with Similar Compounds

A comparison of 5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)furan-2-carboxamide with similar compounds highlights its unique aspects:

Compound NameStructural FeaturesUnique Aspects
N-(3,5-dimethylphenyl)-4-(6-oxo-3-p-tolyl)pyridazin-1(6H)-yl)butanamidePyridazinone core with p-tolyl and dimethylphenyl groupsDifferent substitution pattern affects biological activity
N-(3,5-dimethylphenyl)-4-(6-oxo-3-m-tolyl)pyridazin-1(6H)-yl)butanamideSimilar core but with m-tolyl group instead of p-tolylVariations in spatial arrangement may influence binding affinity

The specificity of 5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)furan-2-carboxamide's functional groups may enhance its binding affinity to biological targets compared to these similar compounds, potentially leading to improved pharmacokinetic properties and therapeutic efficacy.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional distinctions between the target compound and related molecules:

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Features
5-Bromo-N-(3-(6-oxopyridazin-1-yl)propyl)furan-2-carboxamide Furan + Pyridazine Br (C5), carboxamide, propyl linker ~355.2 (calculated) Bromine enhances reactivity; pyridazine may confer base sensitivity
4-(3-(Benzyloxy)-6-oxopyridazin-1-yl)benzenesulfonamide (5a) Pyridazine Benzyloxy (C3), sulfonamide 290.02 (HRMS) Sulfonamide group improves solubility; benzyloxy enhances lipophilicity
5-Bromo-N-methyl-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]-N-phenylindole-2-carboxamide Indole + Oxadiazole Br (C5), methyl-phenyl carboxamide, cyclopropyl-oxadiazole ~510.3 (estimated) Indole-oxadiazole hybrid; cyclopropyl group may stabilize conformation

Q & A

Q. What are the key synthetic pathways for 5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)furan-2-carboxamide, and how are intermediates validated?

The synthesis typically involves multi-step reactions, such as:

  • Step 1: Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones.
  • Step 2: Introduction of the bromo-furan moiety using coupling reagents like EDCI/HOBt.
  • Step 3: Propyl linker attachment via nucleophilic substitution or amide bond formation . Validation: Intermediates are characterized using HPLC (>95% purity) and NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) to confirm structural integrity .

Q. Which functional groups in this compound influence its reactivity and biological activity?

Key functional groups include:

  • Bromo-substituted furan : Enhances electrophilic aromatic substitution potential.
  • Pyridazinone ring : Participates in hydrogen bonding with biological targets.
  • Propyl carboxamide linker : Modulates solubility and pharmacokinetic properties . These groups are critical for interactions with enzymes (e.g., kinase inhibition) or DNA intercalation .

Q. What analytical techniques are used to confirm the compound’s structure and purity?

  • NMR : ¹H/¹³C NMR for verifying proton environments (e.g., pyridazinone C=O at ~170 ppm).
  • HPLC-MS : Quantifies purity (>98%) and confirms molecular weight ([M+H]+ ~434.7 Da).
  • X-ray crystallography (if crystalline): Resolves stereochemistry and packing motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological approach :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) for solubility and reaction efficiency.
  • Catalyst optimization : Evaluate Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of the bromo-furan moiety .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C → 120°C in 30 min) . Data analysis : Compare yields via ANOVA (p < 0.05) to identify statistically significant improvements .

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

Strategies include :

  • Dose-response studies : Test IC₅₀ values across multiple assays (e.g., MTT vs. ATP-lite for cytotoxicity).
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects .
  • Meta-analysis : Cross-reference data from patents (e.g., EP applications) and peer-reviewed journals to identify methodological discrepancies (e.g., cell line specificity) .

Q. What in vitro assays are recommended for evaluating its pharmacokinetic properties?

  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
  • Plasma protein binding : Use equilibrium dialysis to calculate unbound fraction (fu%).
  • Caco-2 permeability : Assess apical-to-basolateral transport to predict oral bioavailability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。